Methyl 2-hydroxy-2-(m-tolyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

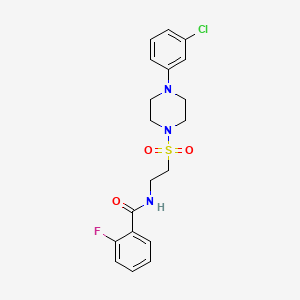

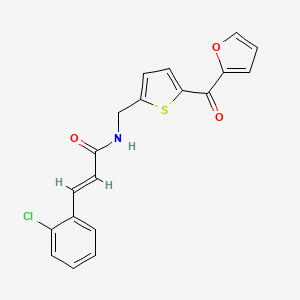

“Methyl 2-hydroxy-2-(m-tolyl)acetate” is a chemical compound. It is an acyloxy benzene derivative . The molecular formula is C9H10O2, with an average mass of 150.174 Da .

Synthesis Analysis

This compound can be prepared from m-cresol and acetic anhydride . It may also be used in the preparation of 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methyl acetophenone via Fries rearrangement .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula CH3C6H4OCOCH3 .Chemical Reactions Analysis

“this compound” may undergo various chemical reactions. For instance, it can participate in the Fries rearrangement to produce 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methyl acetophenone .Physical and Chemical Properties Analysis

“this compound” has a refractive index of n20/D 1.501 (lit.), a boiling point of 210-213 °C (lit.), and a density of 1.04 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Renewable Diesel Synthesis

Methyl 2-hydroxy-2-(m-tolyl)acetate has been implicated in the synthesis of renewable diesel through the hydroxyalkylation/alkylation of 2-methylfuran with acetone and butanal. This process, catalyzed by solid acid catalysts like Nafion-212 resin, leads to higher carbon yields to diesel, showcasing the potential of lignocellulose-derived components in renewable energy production (Guangyi Li et al., 2013).

Lithium-Ion Battery Enhancement

In the field of lithium-ion batteries, the use of methyl acetate as a co-solvent in electrolytes has been shown to dramatically increase cell rate capability. This research is particularly relevant for electric vehicles, where reducing charging time without compromising cell lifetime is crucial (Jing Li et al., 2018).

Polymer and Glycosyl Linkage Analysis

The compound plays a role in the methylation analysis of polysaccharides, essential for determining the structural elements of oligo- and polysaccharides. This technical advice underpins the importance of this compound in carbohydrate polymer science, offering insights into the structural determination and quantitative analysis (I. Sims et al., 2018).

Environmental Chemistry and Microbial Metabolism

The compound's involvement in the anaerobic metabolism of m-cresol by methanogenic cultures highlights its role in environmental chemistry and microbial metabolism. The formation of 4-hydroxy-2-methylbenzoic acid during this process underscores the biochemical transformations important in waste treatment and bioremediation studies (D. Roberts et al., 1990).

Materials Science: CO2 Capture

In materials science, the solubility of CO2 in protic ionic liquids derived from this compound is of great interest. This research addresses the capture of CO2 and its separation from natural gas, demonstrating the compound's application in developing more efficient and environmentally friendly gas separation technologies (S. Mattedi et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-hydroxy-2-(3-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h3-6,9,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSDRGSMDPMNLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77062-84-1 |

Source

|

| Record name | methyl 2-hydroxy-2-(3-methylphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide](/img/structure/B2712811.png)

![6-isopentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2712815.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2712817.png)

![N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2712818.png)

![N-(3-chloro-4-methylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2712821.png)

![methyl 3-(3-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2712824.png)

![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B2712829.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2712830.png)

![N-cyclopentyl-2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2712831.png)